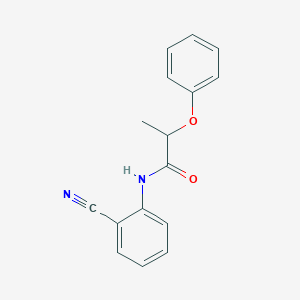
N-(2-cyanophenyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-phenoxypropanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a white crystalline compound that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
CPP works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, CPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is a cost-effective and efficient method for the synthesis of CPP, making it readily available for use in experiments. CPP has also been shown to have a range of potential applications, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to the use of CPP in lab experiments. The effects of CPP may vary depending on the concentration used, and there may be potential side effects that need to be considered.
Zukünftige Richtungen
There are several future directions for the study of CPP. One direction is to investigate the potential applications of CPP in the treatment of various diseases such as epilepsy, chronic pain, and inflammation. Another direction is to investigate the potential side effects of CPP and to develop strategies to minimize these side effects. Additionally, further studies are needed to determine the optimal concentration of CPP for use in lab experiments and to investigate the potential interactions of CPP with other compounds.
Synthesemethoden
CPP can be synthesized through the reaction of 2-bromoacetophenone and phenoxyacetonitrile in the presence of a base such as potassium carbonate. The reaction yields CPP in a good yield and purity, making it a cost-effective and efficient method for the synthesis of CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNBULPEWJWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B6046126.png)
![1-(4-fluorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6046128.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)
![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)